N-(1H-indazol-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indazol-6-yl)acetamide is a chemical compound that belongs to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties .
Mechanism of Action
Target of Action
N-(1H-indazol-6-yl)acetamide is a compound that has been found to interact with several targets. It has been reported to have potential antitumor activity . . These kinases play a crucial role in cell cycle regulation and cellular response to DNA damage .
Mode of Action
It’s known that indazole derivatives can inhibit, regulate, and/or modulate their targets . For instance, they can inhibit the activity of CHK1, CHK2, and SGK kinases, which can lead to the disruption of cell cycle progression and induce apoptosis in cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its targets. For instance, the inhibition of CHK1 and CHK2 kinases can affect the DNA damage response pathway , leading to cell cycle arrest and apoptosis . Similarly, the inhibition of h-sgk can impact various cellular processes, including cell volume regulation, cell proliferation, and cell survival .
Result of Action
The result of this compound’s action can vary depending on the specific targets and pathways it affects. For instance, its potential antitumor activity could result from the induction of apoptosis in cancer cells due to the inhibition of CHK1, CHK2, and SGK kinases . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indazol-6-yl)acetamide typically involves the reaction of 1H-indazole-6-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired acetamide derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(1H-indazol-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; solvents such as ethanol or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
N-(1H-indazol-6-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives with potential biological activities.
Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Comparison with Similar Compounds
- 1H-indazole-3-carboxamide: Known for its anticancer properties.
- 1H-indazole-6-carboxamide: Studied for its anti-inflammatory effects.
- 1H-indazole-3-acetic acid: Investigated for its role in modulating metabolic pathways .
Properties
IUPAC Name |
N-(1H-indazol-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6(13)11-8-3-2-7-5-10-12-9(7)4-8/h2-5H,1H3,(H,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQHKYACTYMRFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.